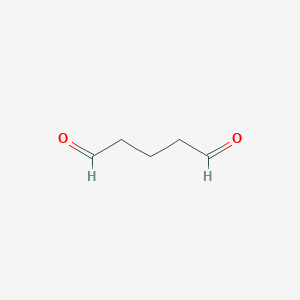
Glutaraldehyde
Cat. No. B144438
Key on ui cas rn:
111-30-8
M. Wt: 100.12 g/mol
InChI Key: SXRSQZLOMIGNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04054232
Procedure details


It is apparent that simply heating 100% Polymer H at 60° to 95° C for more than 1 hour is not enough to achieve insolubility in 100% benzyl alcohol, but other tests with 4% benzyl alcohol showed that Polymer H crosslinked by heating was not soluble and could be used successfully for making a weak pod seal. Reaction with formaldehyde causes crosslinking and the product is insoluble but swells in 100% benzyl alcohol. Glyoxal and glutaraldehyde give tightly crosslinked products that are insoluble and swell very little in 100% benzyl alcohol. At the low concentration of benzyl alcohol in a photographic developer, these crosslinked compositions formed by heating, or those containing the hardeners and crosslinkers formaldehyde, glyoxal, ethylene diamine, and glutaraldehyde are acceptably resistant to solution.
[Compound]
Name
Polymer H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Polymer H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
C=[O:2].[CH2:3]([OH:10])[C:4]1C=C[CH:7]=[CH:6][CH:5]=1>>[CH:4]([CH:3]=[O:10])=[O:2].[CH:7](=[O:2])[CH2:6][CH2:5][CH2:4][CH:3]=[O:10]
|
Inputs


Step One
[Compound]
|
Name
|
Polymer H
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
Polymer H
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
seal
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
